molecular formula C7H3BrF3N3 B3045891 8-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1159812-34-6

8-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B3045891
CAS No.: 1159812-34-6
M. Wt: 266.02
InChI Key: IMTKYKFCFXZUET-UHFFFAOYSA-N
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Description

8-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine (CAS: 1895358-02-7) is a brominated triazolopyridine derivative with a trifluoromethyl (-CF₃) substituent at position 2. Its molecular formula is C₈H₅BrF₃N₃, and it has a molar mass of 280.04 g/mol . This compound serves as a key intermediate in organic synthesis, particularly in medicinal and agrochemical research, due to the electron-withdrawing properties of the -CF₃ group and the reactivity of the bromine atom at position 8 .

Properties

IUPAC Name

8-bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3N3/c8-4-2-1-3-14-5(4)12-6(13-14)7(9,10)11/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTKYKFCFXZUET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)C(F)(F)F)C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801197505
Record name 8-Bromo-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridine
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Molecular Weight

266.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159812-34-6
Record name 8-Bromo-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridine
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Record name 8-Bromo-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridine
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Record name 8-bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the notable methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines, including 8-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine, involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method utilizes enaminonitriles and benzohydrazides through a tandem reaction mechanism. The reaction proceeds via transamidation, followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions makes this method suitable for industrial applications due to its efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.

    Condensation Reactions: The compound can participate in condensation reactions with various reagents to form more complex structures.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

    Condensation Agents: Reagents such as aldehydes and ketones are used in condensation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while condensation reactions with aldehydes can form imine derivatives .

Scientific Research Applications

8-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, as a RORγt inverse agonist, it binds to the RORγt receptor and inhibits its activity, which can modulate immune responses. Similarly, as a JAK1 and JAK2 inhibitor, it interferes with the JAK-STAT signaling pathway, which is crucial for cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Reactivity

The position of substituents on the triazolopyridine core significantly influences reactivity and biological activity. Key comparisons include:

Compound Name Substituents Molecular Formula Key Properties Reference
8-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine Br (C8), -CF₃ (C2) C₈H₅BrF₃N₃ High reactivity at C8 for cross-coupling; enhanced lipophilicity from -CF₃
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine Br (C6) C₆H₄BrN₃ Bromine at C6 enables nucleophilic substitution; used in antibacterial studies
8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine Br (C8), -CH₃ (C2) C₇H₆BrN₃ Lower electron-withdrawing effect of -CH₃ vs. -CF₃ reduces metabolic stability
8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine Br (C8), Cl (C6) C₆H₃BrClN₃ Dual halogenation enhances herbicidal activity; Cl increases electrophilicity

Key Insights :

  • Bromine at C8 (as in the target compound) is a preferred site for Suzuki-Miyaura cross-coupling reactions, enabling diversification into carbonitriles or aryl-substituted derivatives .
  • The -CF₃ group at C2 improves membrane permeability and resistance to oxidative metabolism compared to methyl or unsubstituted analogues .
Antimicrobial Activity:
  • This compound: Not directly tested, but structural analogues like 6-bromo derivatives showed moderate activity against Gram-positive bacteria (e.g., S. aureus MIC = 8 µg/mL) .
  • 7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine : Demonstrated antifungal activity against Candida albicans (IC₅₀ = 2.5 µM) .
Herbicidal Activity:
  • 8-Bromo-7-chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine (a pyrimidine-core analogue): Inhibits acetolactate synthase (ALS) with IC₅₀ = 0.1 µM, comparable to sulfonylurea herbicides .
  • The target compound’s -CF₃ group may enhance binding to ALS enzymes, though direct data are lacking.
Antioxidant Activity:
  • 2-Amino-8-bromo-[1,2,4]triazolo[1,5-a]pyridine: Exhibited 40.16% inhibition of lipid peroxidation, attributed to bromine’s electron-withdrawing effects stabilizing free radicals .

Biological Activity

8-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine (CAS No. 1159812-34-6) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C7H3BrF3N3
  • Molecular Weight : 266.02 g/mol
  • IUPAC Name : 8-bromo-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridine
  • Purity : ≥95% .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired triazole derivative. The synthesis pathways can vary based on the starting materials and desired substituents.

Antiviral Activity

Recent studies have indicated that compounds related to triazoles exhibit significant antiviral properties. In particular, derivatives containing trifluoromethyl groups have shown enhanced activity against various viral strains.

  • H5N1 Influenza Virus : Compound 8h demonstrated high antiviral activity with 93% inhibition at 0.5 μmol/μL and 60% at 0.25 μmol/μL compared to ribavirin .
  • SARS-CoV-2 : The compound exhibited a half-maximal inhibitory concentration (IC50) of 3.669 μM against SARS-CoV-2 in Vero-E6 cells. This suggests that the trifluoromethyl group significantly enhances its antiviral efficacy .
CompoundIC50 (μM)Inhibition % (0.5 μmol/μL)Inhibition % (0.25 μmol/μL)
8h3.6699360
RibavirinN/A10086

The mechanism by which this compound exerts its antiviral effects involves multiple pathways:

  • Virucidal Effects : The compound has been shown to inhibit viral replication at various stages.
  • Protease Inhibition : It has been reported to inhibit CoV-3CL protease with IC50 values ranging from approximately 240.6 to 868.2 μg/mL, indicating its potential as a therapeutic agent against coronaviruses .

Case Studies

A notable study investigated the biological evaluation of various benzothiazolyl-pyridine hybrids, including those with trifluoromethyl substitutions similar to our compound of interest. The results highlighted that these compounds not only inhibited viral replication but also demonstrated significant cytotoxicity profiles that warrant further investigation for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine, and how do reaction conditions influence yields?

  • Methodology : The [1,2,4]triazolo[1,5-a]pyridine core is typically constructed via oxidative cyclization of N-(2-pyridyl)amidines using oxidants like NaOCl, MnO₂, or PIFA . For brominated derivatives, direct bromination of the pyridine ring or substitution at the 8-position is common. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with brominated intermediates can introduce functional groups .
  • Yield Optimization : Reaction temperature and catalyst choice (e.g., Pd(PPh₃)₄ vs. PdCl₂) significantly affect yields. For instance, using Zn(CN)₂ in Pd-catalyzed cyanation of 8-bromo derivatives requires inert conditions (e.g., N₂ atmosphere) to prevent side reactions .

Q. How can researchers confirm the molecular structure of this compound and its derivatives?

  • Analytical Techniques :

  • NMR : ¹H and ¹³C NMR verify substituent positions (e.g., trifluoromethyl at C2 and bromine at C8). The deshielding effect of Br and CF₃ groups aids in peak assignment .
  • X-ray Crystallography : Used to resolve ambiguities in regiochemistry (e.g., distinguishing 7-bromo vs. 8-bromo isomers) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ = 268.98 g/mol for C₇H₃BrF₃N₃) .

Advanced Research Questions

Q. What strategies are effective for modifying the 8-bromo position to diversify the compound’s applications?

  • Functionalization Methods :

  • Cross-Coupling : Pd-catalyzed reactions (e.g., Buchwald-Hartwig amination) replace bromine with amines, cyano groups, or aryl rings .

  • Nucleophilic Substitution : Bromine at C8 reacts with nucleophiles (e.g., CN⁻) under catalytic conditions (Table 1).

    Reaction Catalyst Yield Reference
    Br → CN substitutionPd(PPh₃)₄72%
    Br → NH₂ (amination)CuI/L-Proline65%

Q. How do structural modifications impact biological activity (e.g., kinase inhibition)?

  • SAR Insights :

  • The trifluoromethyl group at C2 enhances metabolic stability and hydrophobic interactions with kinase ATP-binding pockets (e.g., JAK2 inhibition) .
  • Bromine at C8 allows further derivatization; replacing Br with electron-withdrawing groups (e.g., CN) increases binding affinity for HIF PHD-1 .
    • Case Study : Analogues like 8-chloro-6-methyl derivatives showed 3× higher antifungal activity (MIC = 2 µg/mL vs. Candida albicans) compared to brominated precursors .

Q. How can researchers resolve contradictions in reported synthetic protocols (e.g., competing by-products)?

  • Troubleshooting :

  • By-Product Analysis : LC-MS or TLC identifies intermediates (e.g., dehalogenated products due to over-reduction). Adjusting catalyst loading (e.g., <5 mol% Pd) minimizes side reactions .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor cyclization, while protic solvents (EtOH) may lead to hydrolysis .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for evaluating the compound’s potential as a kinase inhibitor?

  • Protocol :

Enzyme Assays : Use recombinant kinases (e.g., JAK2, VEGFR-2) with ATP-Glo™ kits to measure IC₅₀ values .

Cellular Assays : Test antiproliferative effects in cancer cell lines (e.g., HepG2) via MTT assays. Include positive controls (e.g., staurosporine) .

  • Data Interpretation : Compare dose-response curves (log[inhibitor] vs. % activity) to assess potency. For example, IC₅₀ < 100 nM suggests strong kinase inhibition .

Q. How can computational methods guide the design of novel triazolopyridine derivatives?

  • Approaches :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., JAK2’s ATP-binding site). The CF₃ group often occupies hydrophobic pockets .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to predict optimal groups (e.g., CN > Br > Cl for electron-withdrawing effects) .

Future Directions & Challenges

Q. What emerging applications justify further exploration of this scaffold?

  • Material Science : Derivatives with extended π-systems (e.g., 8-aryl substituents) exhibit blue fluorescence (λₑₘ = 450 nm) for OLEDs .
  • Drug Discovery : Dual JAK/STAT and PDE10 inhibition is under investigation for neurodegenerative diseases. Current challenges include improving blood-brain barrier permeability .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Reactant of Route 2
Reactant of Route 2
8-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

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